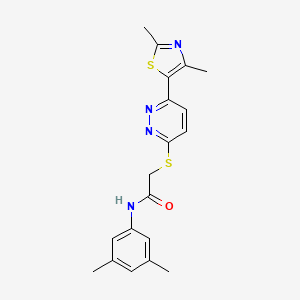

N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a dimethylphenyl group with a thiazolyl-pyridazinyl moiety, linked via a thioacetamide bridge. Its distinct chemical properties make it a subject of study in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 3,5-dimethylaniline with 2,4-dimethylthiazole-5-carboxylic acid to form an intermediate, which is then reacted with 3-chloropyridazine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the thioacetamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its pharmacological properties and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability, mechanical strength, and chemical resistance.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,3-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- N-(3,4-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- N-(2,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both dimethyl groups at the 3 and 5 positions may enhance its stability and interaction with molecular targets compared to other similar compounds.

Biologische Aktivität

N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N5O3S2, with a molecular weight of 401.46 g/mol. The structure includes a thiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and pyridazine derivatives. For instance, the compound demonstrated significant inhibitory effects on various cancer cell lines. In vitro assays revealed IC50 values indicating potent activity against lung cancer cells (HCC827 and NCI-H358) with IC50 values of approximately 6.26 μM and 6.48 μM respectively .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various bacterial strains, including E. coli and Bacillus subtilis. The compound exhibited promising results with significant inhibition rates comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with enzymes like acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions .

- Modulation of Cytokine Production : The compound appears to modulate the immune response by inhibiting cytokine production, thereby reducing inflammation .

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through activation of intrinsic pathways, leading to cell death in tumorigenic cells .

Study on Antitumor Activity

A recent study investigated the effects of this compound on lung cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells following treatment with the compound .

Study on Anti-inflammatory Effects

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the secretion of TNF-α and IL-6. These findings suggest that it could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Data Summary

| Activity | Cell Line/Model | IC50 Value | Effect Observed |

|---|---|---|---|

| Antitumor | HCC827 | 6.26 μM | Significant reduction in cell viability |

| Antitumor | NCI-H358 | 6.48 μM | Induction of apoptosis |

| Anti-inflammatory | LPS-stimulated macrophages | - | Reduced TNF-α and IL-6 secretion |

| Antimicrobial | E. coli, Bacillus subtilis | - | Significant inhibition |

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS2/c1-11-7-12(2)9-15(8-11)21-17(24)10-25-18-6-5-16(22-23-18)19-13(3)20-14(4)26-19/h5-9H,10H2,1-4H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVPESHYERJEFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.